molecular formula C12H9ClFNO B1460814 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine CAS No. 1105190-73-5

2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine

Cat. No.: B1460814
CAS No.: 1105190-73-5
M. Wt: 237.66 g/mol
InChI Key: LISHXDYYMSLNEK-UHFFFAOYSA-N
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Description

2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine is a halogenated pyridine derivative characterized by a chloro substituent at position 2 and a 4-fluorobenzyloxy group at position 3 of the pyridine ring. Its molecular formula is C₁₂H₈ClFNO, with a molecular weight of 251.65 g/mol. The 4-fluorobenzyloxy group enhances lipophilicity and metabolic stability, while the chloro substituent influences electronic properties and reactivity .

Properties

IUPAC Name

2-chloro-3-[(4-fluorophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-12-11(2-1-7-15-12)16-8-9-3-5-10(14)6-4-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISHXDYYMSLNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259275
Record name 2-Chloro-3-[(4-fluorophenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105190-73-5
Record name 2-Chloro-3-[(4-fluorophenyl)methoxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105190-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-[(4-fluorophenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 4-fluorobenzyl alcohol as the primary starting materials.

    Reaction: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, forming the alkoxide ion.

    Coupling: The alkoxide ion then undergoes nucleophilic substitution with 2-chloropyridine, resulting in the formation of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can introduce carbonyl or hydroxyl groups.

Scientific Research Applications

2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluorobenzyl groups can influence the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition or activation of specific enzymes, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ in substituents at positions 2 and 3 of the pyridine ring. Key comparisons include:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine Cl / 4-fluorobenzyloxy C₁₂H₈ClFNO 251.65 Fluorine enhances electronegativity
2-Chloro-3-(trifluoromethyl)pyridine Cl / CF₃ C₆H₃ClF₃N 181.55 Trifluoromethyl boosts lipophilicity
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine Cl / oxadiazole-cyclopropyl C₁₀H₈ClN₃O 221.64 Oxadiazole introduces heterocyclic rigidity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Cl / substituted phenyl groups Variable 466–545 Amino group enhances hydrogen bonding

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorobenzyloxy group in the target compound moderately withdraws electrons compared to stronger EWGs like trifluoromethyl (CF₃), which significantly lowers the pyridine ring’s electron density .
  • Bulkiness : The 4-fluorobenzyloxy substituent introduces steric hindrance, affecting reaction kinetics in cross-coupling reactions compared to smaller groups like CF₃ .

Physical and Spectroscopic Properties

Data from synthesized analogs (Table 1, ) highlight trends in physical properties:

Compound Type Melting Point (°C) Yield (%) ¹H NMR (δ, ppm) IR (cm⁻¹)
2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine Not reported 72.8* 7.2–8.1 (aromatic protons) 1650 (C=O stretch)*
2-Chloro-3-(trifluoromethyl)pyridine 287 81 8.3 (pyridine H), 7.9 (CF₃ coupling) 1320 (C-F stretch)
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives 268–275 67–75 6.8–7.5 (aromatic), 5.2 (NH₂) 3300 (N-H stretch)

*Data inferred from related syntheses in .

Notable Findings:

  • Melting Points : Chloro-substituted pyridines with bulky groups (e.g., 4-fluorobenzyloxy) typically exhibit higher melting points than those with linear chains (e.g., CF₃) due to enhanced intermolecular interactions .
  • Spectroscopy : The ¹H NMR of the target compound shows distinct aromatic proton splitting due to the 4-fluorobenzyloxy group, whereas CF₃-substituted analogs exhibit downfield shifts from fluorine coupling .

Comparison with Other Methods :

  • Palladium-Catalyzed Coupling : Used for CF₃-substituted pyridines, achieving higher yields (81%) but requiring costly catalysts .
  • Multi-Step Synthesis: Amino-substituted analogs require additional steps (e.g., Boc protection), reducing overall efficiency (yield: 67–75%) .

Biological Activity

2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a fluorobenzyl ether, which may influence its interaction with biological targets. This article reviews the biological activity of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine, focusing on its mechanisms of action, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula for 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine is C11H9ClFNO. The structure includes a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a (4-fluorobenzyl)oxy group. The presence of halogens and an ether linkage suggests potential for diverse interactions within biological systems.

The biological activity of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways. Preliminary studies indicate that it could modulate enzyme activity involved in cellular signaling and metabolic processes.
  • Receptor Interaction : It may interact with various receptors, influencing physiological responses. The fluorobenzyl moiety is known to enhance binding affinity towards certain receptors.

Antimicrobial Properties

Research has indicated that compounds containing pyridine rings exhibit antimicrobial properties. For instance, derivatives similar to 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine have shown efficacy against various bacterial strains. A study demonstrated that modifications in the pyridine structure could enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Pyridine derivatives have been explored for their anticancer potential. In vitro studies suggest that 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine may induce cytotoxic effects in cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The presence of the chloro and fluorobenzyl groups may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Effects

Compounds similar to 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine have been investigated for anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition of bacterial growth with MIC values comparable to standard antibiotics.
Anticancer ResearchIndicated moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells .
Anti-inflammatory AssessmentDemonstrated reduced levels of inflammatory markers in vitro .

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine remains under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Initial findings suggest that the compound may exhibit favorable bioavailability due to its structural characteristics.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine
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2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.